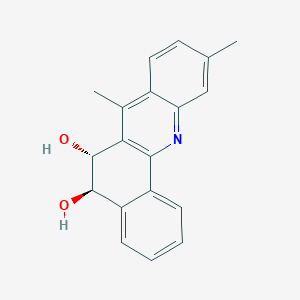
trans-5,6-Dihydro-5,6-dihydroxy-7,10-dimethylbenz(c)acridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-5,6-Dihydro-5,6-dihydroxy-7,10-dimethylbenz(c)acridine, also known as DDB, is a synthetic compound that has been widely used in scientific research for its unique chemical properties. DDB is a fluorescent intercalating agent that can bind to DNA and RNA molecules, making it a valuable tool for studying nucleic acid structure and function. In
作用機序
The mechanism of action of trans-5,6-Dihydro-5,6-dihydroxy-7,10-dimethylbenz(c)acridine is based on its ability to intercalate between the base pairs of DNA and RNA molecules. This intercalation disrupts the normal hydrogen bonding between the base pairs, resulting in changes in the physical and chemical properties of the nucleic acid. trans-5,6-Dihydro-5,6-dihydroxy-7,10-dimethylbenz(c)acridine can also induce DNA damage by generating reactive oxygen species and inhibiting topoisomerase activity.
Biochemical and Physiological Effects:
trans-5,6-Dihydro-5,6-dihydroxy-7,10-dimethylbenz(c)acridine has been shown to have a variety of biochemical and physiological effects, including DNA damage, cell cycle arrest, apoptosis, and oxidative stress. trans-5,6-Dihydro-5,6-dihydroxy-7,10-dimethylbenz(c)acridine-induced DNA damage can lead to mutations and chromosomal aberrations, which can contribute to cancer development. trans-5,6-Dihydro-5,6-dihydroxy-7,10-dimethylbenz(c)acridine can also induce cell cycle arrest by activating checkpoint pathways and inhibiting cyclin-dependent kinases. Furthermore, trans-5,6-Dihydro-5,6-dihydroxy-7,10-dimethylbenz(c)acridine can induce apoptosis by activating caspase enzymes and promoting mitochondrial dysfunction. Finally, trans-5,6-Dihydro-5,6-dihydroxy-7,10-dimethylbenz(c)acridine can generate reactive oxygen species, leading to oxidative stress and cellular damage.
実験室実験の利点と制限
The advantages of using trans-5,6-Dihydro-5,6-dihydroxy-7,10-dimethylbenz(c)acridine in lab experiments include its high sensitivity and specificity for nucleic acid structures, its fluorescent properties, and its ability to intercalate into both DNA and RNA molecules. However, there are also some limitations to using trans-5,6-Dihydro-5,6-dihydroxy-7,10-dimethylbenz(c)acridine, such as its potential toxicity, its potential interference with other fluorescent dyes, and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the use of trans-5,6-Dihydro-5,6-dihydroxy-7,10-dimethylbenz(c)acridine in scientific research. One potential area of research is the development of new trans-5,6-Dihydro-5,6-dihydroxy-7,10-dimethylbenz(c)acridine derivatives with improved solubility, sensitivity, and selectivity. Another potential area of research is the use of trans-5,6-Dihydro-5,6-dihydroxy-7,10-dimethylbenz(c)acridine in combination with other fluorescent dyes or imaging techniques for multiplexed imaging of nucleic acids and proteins. Additionally, trans-5,6-Dihydro-5,6-dihydroxy-7,10-dimethylbenz(c)acridine could be used to study the effects of DNA damage and repair on gene expression and epigenetic modifications. Finally, trans-5,6-Dihydro-5,6-dihydroxy-7,10-dimethylbenz(c)acridine could be used to study the role of nucleic acids in disease development and drug discovery.
合成法
The synthesis of trans-5,6-Dihydro-5,6-dihydroxy-7,10-dimethylbenz(c)acridine involves several steps, including the condensation of 2,6-dimethylbenzaldehyde with 2-nitrobenzaldehyde, reduction of the resulting nitro compound, and cyclization of the intermediate product. The final product is obtained by deprotection of the hydroxyl groups using trifluoroacetic acid. The yield of trans-5,6-Dihydro-5,6-dihydroxy-7,10-dimethylbenz(c)acridine can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.
科学的研究の応用
Trans-5,6-Dihydro-5,6-dihydroxy-7,10-dimethylbenz(c)acridine has been widely used in scientific research for its ability to intercalate into DNA and RNA molecules, which allows for the visualization and quantification of nucleic acid structures. trans-5,6-Dihydro-5,6-dihydroxy-7,10-dimethylbenz(c)acridine is commonly used in gel electrophoresis, fluorescence microscopy, and flow cytometry to study DNA and RNA damage, replication, and transcription. Additionally, trans-5,6-Dihydro-5,6-dihydroxy-7,10-dimethylbenz(c)acridine has been used as a probe for studying protein-DNA interactions and DNA-binding drugs.
特性
CAS番号 |
160543-23-7 |
|---|---|
製品名 |
trans-5,6-Dihydro-5,6-dihydroxy-7,10-dimethylbenz(c)acridine |
分子式 |
C19H17NO2 |
分子量 |
291.3 g/mol |
IUPAC名 |
(5R,6R)-7,10-dimethyl-5,6-dihydrobenzo[c]acridine-5,6-diol |
InChI |
InChI=1S/C19H17NO2/c1-10-7-8-12-11(2)16-17(20-15(12)9-10)13-5-3-4-6-14(13)18(21)19(16)22/h3-9,18-19,21-22H,1-2H3/t18-,19-/m1/s1 |
InChIキー |
QQMATSNWYSTZFH-RTBURBONSA-N |
異性体SMILES |
CC1=CC2=NC3=C([C@H]([C@@H](C4=CC=CC=C43)O)O)C(=C2C=C1)C |
SMILES |
CC1=CC2=NC3=C(C(C(C4=CC=CC=C43)O)O)C(=C2C=C1)C |
正規SMILES |
CC1=CC2=NC3=C(C(C(C4=CC=CC=C43)O)O)C(=C2C=C1)C |
その他のCAS番号 |
160543-23-7 |
同義語 |
TRANS-5,6-DIHYDRO-5,6-DIHYDROXY-7,10-DIMETHYLBENZ[C]ACRIDINE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



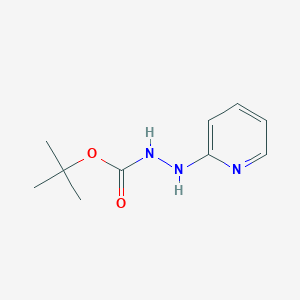
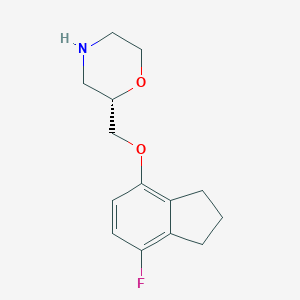

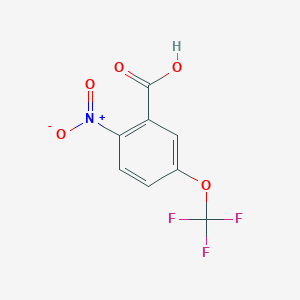
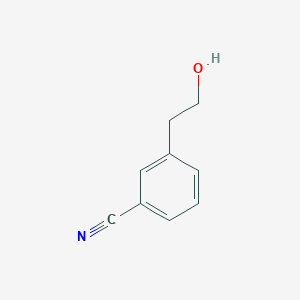
![1H-Pyrrolo[2,3-B]pyridine, 3-(phenylmethyl)-](/img/structure/B60618.png)
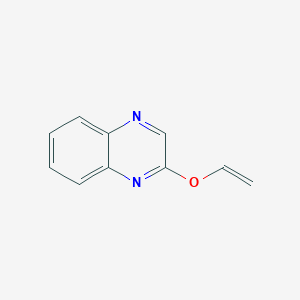
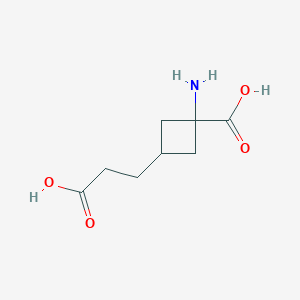


![Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B60632.png)
![6-Chloroimidazo[1,2-b]pyridazine-2-carboxamide](/img/structure/B60634.png)
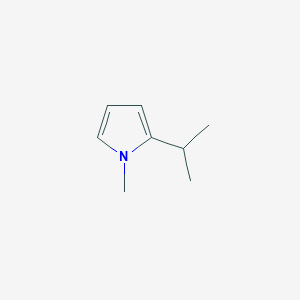
![methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B60639.png)